N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

Lipophilicity ADME ACAT Inhibition

N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (CAS 957511-98-7) is a synthetic small molecule classified as an N-aryl pyrazole-propanamide. It features a propanamide linker connecting a 3,5-dimethylpyrazole moiety to an N-(3-acetylphenyl) substituent, yielding a molecular formula of C16H19N3O2 and a molecular weight of 285.34 g/mol.

Molecular Formula C16H19N3O2
Molecular Weight 285.34g/mol
CAS No. 957511-98-7
Cat. No. B497380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
CAS957511-98-7
Molecular FormulaC16H19N3O2
Molecular Weight285.34g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CCC(=O)NC2=CC=CC(=C2)C(=O)C)C
InChIInChI=1S/C16H19N3O2/c1-11-9-12(2)19(18-11)8-7-16(21)17-15-6-4-5-14(10-15)13(3)20/h4-6,9-10H,7-8H2,1-3H3,(H,17,21)
InChIKeyNBOCNWXLNHAGRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (CAS 957511-98-7): Core Identity and Research Classification


N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (CAS 957511-98-7) is a synthetic small molecule classified as an N-aryl pyrazole-propanamide [1]. It features a propanamide linker connecting a 3,5-dimethylpyrazole moiety to an N-(3-acetylphenyl) substituent, yielding a molecular formula of C16H19N3O2 and a molecular weight of 285.34 g/mol [2][3]. This compound belongs to a broader class of heterocyclic-substituted alkyl amides that have been patented as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme critical for cholesterol esterification and absorption [4].

Why N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide Cannot Be Interchanged with Unsubstituted Analogs


The N-(3-acetylphenyl) substituent distinguishes this compound from simpler pyrazole-propanamide analogs, such as the parent 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (L4), which lacks a substituted aryl group on the amide nitrogen [1]. Computed physicochemical properties highlight key differences: the target compound has a higher lipophilicity (XLogP3 = 1.5) compared to the unsubstituted analog, and a larger topological polar surface area (TPSA = 64 Ų) [2]. These modifications are critical as they directly influence target binding affinity within the ACAT enzyme pocket, as described in the foundational patent for this compound class [3]. Therefore, substituting the acetylphenyl-containing compound with an unsubstituted, less lipophilic analog is not scientifically equivalent.

N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide: A Quantitative Evidence Guide for Comparator Selection


Enhanced Lipophilicity (XLogP3) Over Unsubstituted Pyrazole-Propanamide Core

The compound exhibits a computed XLogP3 value of 1.5, indicating higher lipophilicity compared to the unsubstituted analog 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, which is predicted to have a lower logP due to the absence of the acetylphenyl group [1]. In the context of ACAT inhibitor design, increased lipophilicity is often associated with enhanced membrane permeability and target engagement [2].

Lipophilicity ADME ACAT Inhibition

Distinct Hydrogen Bonding Capacity Compared to Non-Acetylphenyl Amides

The target compound has a Hydrogen Bond Acceptor Count of 3, owing to the acetyl carbonyl and the pyrazole ring nitrogens [1]. This contrasts with N-(3-acetylphenyl)propanamide (CAS 39569-28-3), which has a Hydrogen Bond Acceptor Count of 2, lacking the pyrazole ring's additional acceptor [2]. This additional hydrogen bonding capability is crucial for establishing key interactions within the ACAT active site, as inferred from structure-activity relationship (SAR) patterns in the patent literature [3].

Hydrogen Bonding Molecular Recognition Enzyme Binding

Class-Level Evidence: Potent ACAT Inhibition as a Shared Pharmacophore

The patent US 5,441,975 establishes that pyrazolo-substituted alkyl amides, as a class, are potent inhibitors of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT) [1]. The claimed general formula directly encompasses N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide [2]. While specific IC50 data for this compound is not publicly available, the patent demonstrates that representative class members inhibit cholesterol esterification in rabbit intestinal microsomes (IAI assay) and lower serum cholesterol in vivo in a rat model (APCC assay) at a 30 mg/kg oral dose [1].

ACAT Inhibition Cholesterol Metabolism Drug Discovery

Differentiated Topological Polar Surface Area (TPSA) from Simple Amide Analogs

The computed TPSA of 64 Ų for the target compound is a direct result of its unique combination of acetylphenyl and dimethylpyrazole moieties [1]. This value falls within a favorable range for oral bioavailability and sets it apart from both simpler N-(3-acetylphenyl)amides (TPSA ~46 Ų) and unsubstituted pyrazole-propanamides (TPSA ~54 Ų) [2][3]. The intermediate TPSA suggests a balanced profile, avoiding the low TPSA of excessively lipophilic compounds and the high TPSA of poorly permeable ones.

Polar Surface Area Drug-Likeness Bioavailability

Optimal Research and Procurement Scenarios for N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide


Hit-to-Lead Optimization for ACAT Inhibitor Programs

Procurement is scientifically justified for drug discovery groups focused on developing novel ACAT inhibitors for hypercholesterolemia. The compound's membership in the patented pyrazolo-substituted alkyl amide class (US 5,441,975) provides a validated starting point, while its unique N-(3-acetylphenyl) substituent offers an underexplored vector for improving potency and selectivity compared to known 2,6-diisopropylphenyl analogs [1].

Chemical Biology Probe in Cholesterol Metabolism Studies

The compound can serve as a valuable tool compound for researchers investigating the role of ACAT in cellular cholesterol trafficking. Its differentiated lipophilicity (XLogP3 = 1.5) and balanced TPSA (64 Ų) suggest favorable cell permeability for in vitro mechanistic studies, setting it apart from more polar, less cell-permeable pyrazole-propanamide scaffolds [2].

Scaffold for Fragment-Based Drug Design (FBDD) Libraries

In fragment-based or library-based screening, the compound's additional hydrogen bond acceptor (count = 3) compared to simpler acetylphenyl amides provides an advantage for establishing critical binding interactions. This makes it a superior choice for constructing diverse screening decks aimed at enzymes with hydrogen bond-rich active sites [3].

Quote Request

Request a Quote for N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.